Synthetic Efficiency: High-Yield Preparation of the Core 2-(1H-Pyrrol-1-yl)benzohydrazide Scaffold
This specific ortho-substituted isomer can be synthesized with high efficiency, achieving a reported yield of 90% under standard laboratory conditions. This yield is obtained by reacting the corresponding methyl ester (methyl 2-(1-pyrrol-1-yl)benzoate) with hydrazine hydrate in ethanol under reflux for approximately 3 hours . This high yield for the core scaffold is a critical quantitative parameter for procurement and project planning, as it ensures efficient conversion of starting materials and minimizes waste during the generation of this key intermediate, thereby supporting cost-effective analog synthesis workflows.
| Evidence Dimension | Synthetic Yield |
|---|---|
| Target Compound Data | 90% yield |
| Comparator Or Baseline | Not Applicable (Baseline: Standard laboratory-scale hydrazide synthesis) |
| Quantified Difference | Not Applicable |
| Conditions | Reaction of methyl 2-(1-pyrrol-1-yl)benzoate with hydrazine hydrate in ethanol, reflux for 3 hours |
Why This Matters
A 90% synthetic yield confirms the practical viability and cost-effectiveness of preparing this specific isomer in-house, which is a key procurement consideration for laboratories requiring reliable access to this building block for SAR campaigns.
